5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic organic compound It is characterized by the presence of an amino group, a methyl group, and a nitro group attached to a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitroaniline with ethyl chloroformate in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzoxazole ring.
Scientific Research Applications
5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
5-amino-2,3-dihydro-1,4-phthalazinedione: Similar in structure but with different functional groups.
3-amino-4-nitrophenol: Contains an amino and nitro group but lacks the benzoxazole ring.
2-amino-5-nitrothiazole: Contains a nitro group and an amino group but has a thiazole ring instead of a benzoxazole ring.
Uniqueness
5-amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific combination of functional groups and the benzoxazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2763779-21-9 |
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Molecular Formula |
C8H7N3O4 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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